Myelin Oligodendrocyte Glycoprotein (35-55) (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

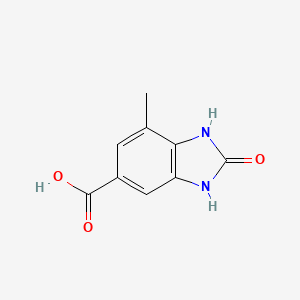

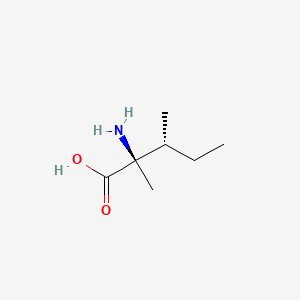

Myelin Oligodendrocyte Glycoprotein (35-55), Human (MOG 35-55) is a truncated peptide from the human Myelin Oligodendrocyte Glycoprotein (MOG) responsible for the induction of experimental autoimmune encephalomyelitis in mouse and rat models for human multiple sclerosis research . It is an integral membrane protein expressed in the central nervous system and is localized to oligodendrocytes and myelin lamellae . This protein consists of 218 amino acids and two transmembrane domains .

Chemical Reactions Analysis

MOG (35-55) is known to induce strong T and B cell responses and is highly encephalitogenic . It produces a relapsing-remitting neurological disease with extensive plaque-like demyelination, common to the manifestations of multiple sclerosis .Physical And Chemical Properties Analysis

MOG (35-55) is a lyophilized powder that is soluble in deionized water . Its empirical formula is C120H179N35O28S, and it has a molecular weight of 2591.99 .Aplicaciones Científicas De Investigación

- Application : Researchers have explored the use of MOG35–55 as a personalized therapy for MS. Preclinical studies demonstrated that oxidized mannan-conjugated MOG35–55 (OM-MOG35–55) suppresses antigen-specific T cell responses associated with autoimmune demyelination. Specifically, OM-MOG35–55 induces human T-cell tolerance, making it a potential therapeutic candidate for MS .

- Application : DCs loaded with OM-MOG35–55 were co-cultured with autologous T cells. The results showed an increase in memory CD4+ T cells compared to memory CD8+ T cells. Additionally, secreted cytokines shifted toward a suppressive profile, primarily due to elevated TGF-β1 levels. This suggests that OM-MOG35–55-loaded DCs could be harnessed for immunotherapy in MS .

- Application : Researchers utilize MOG35–55-immunized mice (such as C57BL/6J mice) to study the pathogenesis of MS. Clinical signs and changes in body weight are observed after immunization with complete Freund’s adjuvant containing MOG35–55 .

Multiple Sclerosis (MS) Therapy

Dendritic Cell-Based Immunotherapy

Animal Models for MS Research

Mecanismo De Acción

Target of Action

Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) (human) is a minor component of the Central Nervous System (CNS) myelin . It is solely expressed at the outermost surface of myelin sheaths and oligodendrocyte membranes . This makes MOG a potential target of cellular and humoral immune responses in inflammatory demyelinating diseases .

Mode of Action

MOG (35-55) interacts with its targets, inducing strong T and B cell responses . It has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . This interaction results in changes in the immune response, potentially leading to the development of therapies for multiple sclerosis .

Biochemical Pathways

The interaction of MOG (35-55) with T and B cells affects the immune response pathways. It has been demonstrated that MOG (35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination . This suppression can alter the course of inflammatory demyelinating diseases, such as multiple sclerosis .

Pharmacokinetics

It is known that peptides like mog (35-55) can be presented to t cells by dendritic cells, which can influence their bioavailability and efficacy .

Result of Action

The result of MOG (35-55) action is a suppressive shift in secreted cytokines, mainly due to increased TGF-β1 levels . This leads to an increase in memory CD4+ T cells compared to memory CD8+ T cells . The overall effect is a suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases like multiple sclerosis .

Action Environment

The action of MOG (35-55) can be influenced by the environment in which it is present. For example, the presence of other immune cells, such as dendritic cells, can influence the efficacy of MOG (35-55) in suppressing the immune response . Additionally, factors such as the presence of other cytokines can also influence the action of MOG (35-55) .

Direcciones Futuras

Research on MOG (35-55) continues to be a significant area of interest, particularly in the context of diseases like multiple sclerosis. The role of MOG, especially MOG antibodies (Abs), as a biomarker in MS is a topic of ongoing research . The presence of MOG Abs is characterized by MS-typical demyelination and oligodendrocyte pathology associated with Abs and complement .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWEKCSWFQBIT-RVMQXVHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H179N35O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2592.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-](/img/structure/B575320.png)

![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)